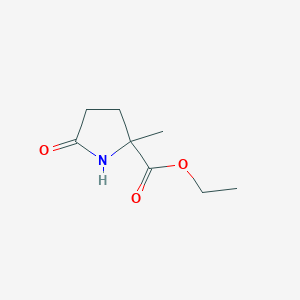

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate is an organic compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate amine under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate enamine, which then cyclizes to form the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pyrrolidine ring structure allows it to fit into the active sites of enzymes, where it can modulate their activity by forming hydrogen bonds or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-oxopyrrolidine-2-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester group.

Ethyl 5-oxopyrrolidine-2-carboxylate: Lacks the methyl group at the 2-position.

Proline derivatives: Compounds like proline and its derivatives share the pyrrolidine ring structure.

Uniqueness

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate is unique due to the presence of both an ethyl ester group and a methyl group at the 2-position. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Biological Activity

Ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate, a derivative of 5-oxopyrrolidine, has garnered attention in the scientific community for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C7H11NO3

- Molecular Weight : 157.17 g/mol

- CAS Number : 149-87-1

The compound features a pyrrolidine ring with a carboxylate group, which is essential for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various compounds on A549 human lung adenocarcinoma cells, revealing that certain derivatives reduced cell viability significantly compared to standard treatments like cisplatin .

Key Findings:

- Cytotoxicity : Compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that some derivatives reduced A549 cell viability to as low as 66% .

- Structure-Activity Relationship : The presence of specific substituents on the pyrrolidine ring influenced the anticancer activity. For example, compounds with free amino groups exhibited more potent activity than those with acetylamino fragments .

Table 1: Anticancer Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | A549 | 66 | Significant reduction in viability |

| Compound B | HSAEC1-KT | Not significant | Low toxicity on non-cancerous cells |

| Compound C | A549 | <50 | Highest activity among tested compounds |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant pathogens. In vitro assays showed promising results against strains such as Staphylococcus aureus and Klebsiella pneumoniae.

Key Findings:

- Resistance Mechanisms : The compounds were effective against strains resistant to common antibiotics, highlighting their potential as alternative therapeutic agents .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Remarks |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against MRSA |

| Klebsiella pneumoniae | 16 | Effective against carbapenem-resistant strains |

This compound primarily acts by inhibiting specific enzymes involved in critical biochemical pathways. It has been identified as a transition-state inhibitor of pyroglutamyl-peptide hydrolase, which plays a role in peptide metabolism and cellular signaling pathways .

Biochemical Pathways:

The inhibition leads to an accumulation of pyroglutamyl-containing peptides, potentially affecting various physiological processes including inflammation and cell proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Studies : Animal models have shown that administration of this compound resulted in reduced tumor sizes in xenograft models of lung cancer.

- Clinical Relevance : Preliminary clinical trials indicated improved outcomes in patients with resistant bacterial infections when treated with formulations containing this compound.

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

ethyl 2-methyl-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-3-12-7(11)8(2)5-4-6(10)9-8/h3-5H2,1-2H3,(H,9,10) |

InChI Key |

UQLAYAORZVBZSL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(=O)N1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.